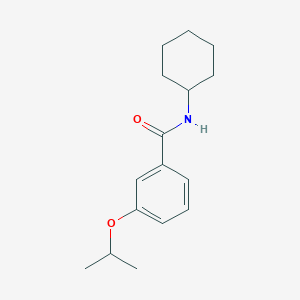

![molecular formula C14H18N4O4 B5500322 6-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5500322.png)

6-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves condensation reactions from precursors such as aminouracils, leading to various substituted pyrimidine diones. For example, Pfleiderer and Pfleiderer (1992) synthesized pyrido[2,3-d]pyrimidine-2,4-diones and their derivatives through condensation reactions, demonstrating a method that could potentially be adapted for the synthesis of the compound (Pfleiderer & Pfleiderer, 1992).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed through techniques such as X-ray diffraction, NMR spectroscopy, and crystallography. Studies on similar compounds, such as those by Taghavi-Moghadam et al. (1999), provide insight into the structural analysis of pyrimidine derivatives, including the confirmation of spiro and diaza structures via single-crystal X-ray diffraction analysis (Taghavi-Moghadam et al., 1999).

Chemical Reactions and Properties

The chemical reactivity of pyrimidine derivatives includes a range of reactions such as diazotization, Sandmeyer reactions, and coupling reactions. These reactions can lead to the formation of various substituted compounds, demonstrating the versatility and reactivity of the pyrimidine core. For instance, the study by Pfleiderer and Pfleiderer (1992) details the synthesis of 6-nitro analogues and halo compounds through specific chemical reactions, highlighting the diverse chemical properties of pyrimidine derivatives (Pfleiderer & Pfleiderer, 1992).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystalline structure, can be influenced by the specific substituents and the overall molecular structure. Research by Mieczkowski et al. (2016) on the synthesis and cytotoxic activity screening of oxazolo[3,2-f]pyrimidine derivatives provides an example of how structural variations can impact physical properties and biological activity, which could be relevant for understanding the physical properties of the compound of interest (Mieczkowski et al., 2016).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including reactivity, stability, and potential for further functionalization, are crucial for their application in synthesis and medicinal chemistry. Studies such as those by Hirota et al. (1990) on the synthesis of thieno[2,3-d]pyrimidine derivatives illustrate the importance of understanding the electrophilic substitution reactions and other chemical transformations that pyrimidine derivatives can undergo (Hirota et al., 1990).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Azaspirodecane Systems : Research has demonstrated methodologies for the synthesis of azaspiro[4.5]decane systems, which are closely related to the chemical structure of interest. These synthetic approaches are vital for developing compounds with potential biological activities (Martin‐Lopez & Bermejo, 1998).

Regioselective Synthesis : Another study explored the regioselective synthesis of pyrimidine-annulated spiro-dihydrofurans, showcasing techniques for creating complex heterocyclic compounds that could serve as scaffolds for further pharmaceutical development (Majumdar, Ganai, & Nandi, 2011).

Biological Activities and Potential Therapeutic Applications

Antimicrobial Activity : Compounds with structural similarities to the chemical have been synthesized and evaluated for their antimicrobial properties. For instance, a series of novel spiro diarylidenes exhibited significant antimicrobial activities against various bacterial and fungal species, highlighting the potential of such compounds in developing new antimicrobial agents (Shroff, Mohanta, Baitharu, Bag, & Behera, 2022).

Anticancer and Antidiabetic Activities : A study on spirothiazolidines analogs revealed that certain derivatives possess significant anticancer and antidiabetic activities. These findings suggest that modifications of the core structure could lead to potent therapeutic agents for treating these diseases (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

Anticonvulsant Profiles : The anticonvulsant potential of new diazaspirodecane derivatives has been investigated, with some compounds displaying promising results against seizures. This research area explores the potential neurological applications of these compounds (Aboul-Enein, El-Azzouny, Attia, Maklad, Aboutabl, Ragab, & Abd El-Hamid, 2014).

Propriétés

IUPAC Name |

6-(7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carbonyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4/c1-17-5-2-3-14(12(17)21)4-6-18(8-14)11(20)9-7-10(19)16-13(22)15-9/h7H,2-6,8H2,1H3,(H2,15,16,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALBJYPENZGTND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2(C1=O)CCN(C2)C(=O)C3=CC(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-imidazolidinedione](/img/structure/B5500244.png)

![ethyl N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycinate](/img/structure/B5500249.png)

![N-[(5-chloro-2-methoxyphenyl)sulfonyl]alanine](/img/structure/B5500260.png)

![2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5500271.png)

![6'-amino-3'-ethyl-2-methyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B5500273.png)

![9-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5500275.png)

![allyl 2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5500281.png)

![3-[(2-fluorobenzyl)thio]-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5500288.png)

![4-{2-[(2-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5500315.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5500320.png)

![1-acetyl-N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-4-piperidinecarboxamide](/img/structure/B5500337.png)

![ethyl 4-[4-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5500345.png)

![2-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5500357.png)